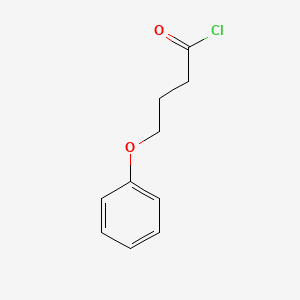
4-Phenoxybutyryl chloride
Cat. No. B1294281
Key on ui cas rn:
5139-89-9
M. Wt: 198.64 g/mol
InChI Key: SYLRFDTUTMLVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05194442
Procedure details


A solution of 238 g (1.2 mole) of 4-phenoxybutyryl chloride, dissolved in 350 ml of 1,2-dichloroethane, is added dropwise to a suspension, cooled to 0° C., of 192 g of aluminum trichloride in 1,200 ml of 1,2-dichloroethane within 4.5 hours while passing through nitrogen and stirring vigorously. The mixture is then stirred at 0° C. for 1.5 hours and allowed to warm to room temperature overnight. The mixture is added to a stirred mixture of 2,000 ml of concentrated hydrochloric acid and 2.5 kg of ice and then stirred for 1.5 hours. The aqueous phase is decanted off, and insoluble residue is removed from the organic phase by filtration, washing thoroughly with 1,2-dichloroethane. The aqueous phase is extracted 3-4 times more with methylene chloride, and the combined organic phases are washed with saturated sodium bicarbonate solution, water and saturated sodium chloride solution and dried over sodium sulfate. A yellowish oil is obtained after the solvent has been evaporated off in vacuo and is dissolved in diethyl ether, and the last residues of dyestuff are removed by filtration. Evaporation in vacuo results in a clear oil which distils at 74°-75° C./0.02 torr.





[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][CH2:10][C:11](Cl)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Cl-].[Cl-].[Al+3].Cl>ClCCCl>[O:1]1[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:11](=[O:12])[CH2:10][CH2:9][CH2:8]1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
238 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)CCCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
192 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
2.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise to a suspension
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is then stirred at 0° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is decanted off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
insoluble residue is removed from the organic phase by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing thoroughly with 1,2-dichloroethane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted 3-4 times more with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases are washed with saturated sodium bicarbonate solution, water and saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellowish oil is obtained after the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has been evaporated off in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
is dissolved in diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the last residues of dyestuff are removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results in a clear oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
distils at 74°-75° C./0.02 torr
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1CCCC(C2=C1C=CC=C2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
